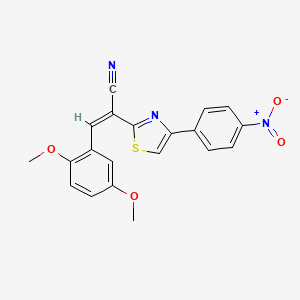
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H16N4O4S
- Key Functional Groups :
- Thiazole ring
- Nitro group
- Dimethoxyphenyl group
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole-containing compounds, including this compound. The presence of the thiazole moiety is often linked to enhanced cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- It may also inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
-
Efficacy :
- In vitro studies have reported IC50 values ranging from 5 µM to 15 µM against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
- A comparative analysis with standard chemotherapeutics like doxorubicin indicates that this compound exhibits comparable or superior activity in certain contexts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.
- In Vitro Studies :
- Minimum inhibitory concentration (MIC) assays demonstrated that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.5 µg/mL .
- Time-kill assays further confirmed its bactericidal effects, indicating potential for development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.
- Key Observations :
- Substituents on the phenyl ring significantly influence activity; electron-donating groups like methoxy enhance cytotoxicity .
- The presence of a nitro group at the para position appears to augment both anticancer and antimicrobial activities through increased electron affinity and subsequent reactivity with biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of similar thiazole derivatives:
-
Thiazole Derivatives Against Cancer :
- A study on thiazole-based compounds revealed that those with additional electron-withdrawing groups exhibited enhanced antiproliferative effects in vitro .
- Compounds structurally similar to this compound were shown to effectively inhibit tumor growth in xenograft models, reinforcing their potential as lead compounds in drug development .
- Antimicrobial Efficacy :
属性
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-7-8-19(27-2)14(10-17)9-15(11-21)20-22-18(12-28-20)13-3-5-16(6-4-13)23(24)25/h3-10,12H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVLCKAFJFETTR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














